6-Bromoindole-3-carboxaldehyde
Overview
Description
6-Bromoindole-3-carboxaldehyde is a natural product found in Pseudosuberites hyalinus, Rhopaloeides odorabile, and other organisms with data available.
Scientific Research Applications
Synthesis and Chemical Analysis
Synthesis Process : 6-Bromoindole-3-carboxaldehyde has been synthesized through various chemical reactions. For example, bromoindoles have been prepared using the Vilsmeier reaction, which involves a reaction between indole, N,N-dimethylformamide, and POCl₃, achieving a yield of about 62% (Xue Zhong-jun, 2005).
Structural Elucidation : The structure of bromoindoles like this compound has been confirmed through various spectroscopic methods, including 1H NMR and IR, ensuring accurate characterization of these compounds (T. Rasmussen et al., 1993).
Application in Organic Synthesis
Precursor for Synthesis : this compound serves as a precursor in the synthesis of various organic compounds. It has been used in the synthesis of β- and γ-carbolines, a class of compounds with potential biological activity, via coupling and cyclization reactions (Haiming Zhang & R. Larock, 2002).
Biological Activity : Derivatives of this compound have shown potential biological activities. For instance, certain bromoindole derivatives have been isolated from marine sources and demonstrated activities like cytotoxicity against cancer cell lines and antibacterial effects (I. Carletti et al., 2000).
Sensing and Removal Applications
Environmental Sensing : Compounds based on this compound have been developed for environmental applications, such as the sensing and removal of heavy metals like mercury from water (Yuanyuan Che et al., 2016).
Quorum Sensing Inhibition : Bromination of indole carboxaldehydes, including this compound, has been investigated for their enhanced quorum sensing inhibitory properties. This could have implications in controlling bacterial pathogenesis (C. Kemp et al., 2021).
Mechanism of Action
Target of Action
The primary target of 6-Bromoindole-3-carboxaldehyde is CYP2A6 , a key enzyme involved in nicotine metabolism . By inhibiting this enzyme, the compound can potentially reduce cigarette smoking .
Mode of Action
This compound interacts with its target, CYP2A6, by binding to it and inhibiting its function . This inhibition disrupts the normal metabolism of nicotine, leading to a reduction in cigarette smoking .
Biochemical Pathways
The compound affects the nicotine metabolism pathway by inhibiting the function of CYP2A6 . This disruption can lead to a decrease in the metabolism of nicotine, thereby reducing the desire to smoke .
Result of Action
The molecular effect of this compound is the inhibition of CYP2A6, which leads to a decrease in nicotine metabolism . On a cellular level, this can result in reduced nicotine dependence, potentially aiding in smoking cessation .
Safety and Hazards
6-Bromoindole-3-carboxaldehyde is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, eye protection, and face protection when handling this compound .
Future Directions
The future directions of 6-Bromoindole-3-carboxaldehyde research could involve further exploration of its quorum sensing inhibition capabilities . This could potentially lead to the development of treatments for bacterial infections . Additionally, the effect of bromination on the potency of indole carboxaldehydes, including this compound, could be further investigated .
Biochemical Analysis
Biochemical Properties
6-Bromoindole-3-carboxaldehyde has been found to interact with various biomolecules. For instance, it has been shown to inhibit CYP2A6-mediated nicotine metabolism . This suggests that this compound may interact with enzymes such as CYP2A6 and potentially influence biochemical reactions involving these enzymes.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-defined. It has been suggested that bromination significantly increases the potency of indole carboxaldehydes . This could imply that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the bromination of indole carboxaldehydes can reduce the IC50 values between 2- and 13-fold, indicating that bromination significantly increases the potency of these compounds .
Metabolic Pathways
It is known that indole is a metabolite of the amino acid tryptophan , suggesting that this compound could potentially be involved in tryptophan metabolism.
Properties
IUPAC Name |
6-bromo-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCLQCBKBPTODV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383452 | |
Record name | 6-Bromoindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17826-04-9 | |
Record name | 6-Bromoindole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromoindole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 6-bromoindole-3-carboxaldehyde?
A1: this compound exhibits quorum sensing inhibition (QSI) properties. [] This compound was found to be a metabolite of a marine Pseudomonad, alongside other compounds like 2-n-pentyl-4-quinolinol, 2-n-heptyl-4-quinolinol, indole-3-carboxaldehyde, and p-hydroxybenzaldehyde. [] These findings suggest a potential role for this compound in mediating interspecies interactions in marine environments.
Q2: How does bromination affect the QSI activity of indole-3-carboxaldehyde?
A2: Research indicates that bromination of indole-3-carboxaldehyde at the 6th position significantly enhances its QSI potency. Specifically, this compound demonstrated a 2 to 13-fold reduction in IC50 values compared to the non-brominated indole-3-carboxaldehyde when tested against the Chromobacterium violaceum AHL system. [] This suggests that the bromine atom at the 6th position plays a crucial role in enhancing its interaction with the molecular target responsible for quorum sensing.
Q3: Beyond its natural occurrence, are there any synthetic applications for this compound?
A3: Yes, this compound serves as a valuable building block in organic synthesis. It has been successfully employed in the synthesis of complex molecules like the central tryptophan residue of stephanotic acid. [] This synthesis utilizes a Horner-Wadsworth-Emmons reaction with N-Boc-6-bromoindole-3-carboxaldehyde, highlighting its utility in constructing intricate molecular structures.
Q4: Are there other research areas exploring the properties and applications of this compound?
A4: While specific details are limited in the provided literature, the discovery of this compound as a natural product from a marine Pseudomonad opens avenues for further investigation. [] Research exploring its potential as a lead compound for novel antibacterial agents, its ecological role in marine microbial communities, and its biosynthesis pathway would be of significant interest.
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